Cas no 2228488-55-7 (2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine)

2-(4-Bromo-3-nitrophenyl)ethyl(methyl)amine is a brominated and nitrated phenylethylamine derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of both bromo and nitro substituents on the phenyl ring enhances its reactivity, making it suitable for further functionalization via cross-coupling or reduction reactions. The ethyl(methyl)amine side chain introduces versatility for modifications, enabling applications in the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for constructing structurally diverse scaffolds. Its well-defined molecular structure ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage.
2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine structure
2228488-55-7 structure
Product Name:2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine
CAS No:2228488-55-7
MF:C9H11BrN2O2
MW:259.099841356277
CID:6536358
PubChem ID:165705174
Update Time:2025-05-21

2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine
    • 2228488-55-7
    • EN300-1922170
    • [2-(4-bromo-3-nitrophenyl)ethyl](methyl)amine
    • Inchi: 1S/C9H11BrN2O2/c1-11-5-4-7-2-3-8(10)9(6-7)12(13)14/h2-3,6,11H,4-5H2,1H3
    • InChI Key: HHDSRPARKIBZMG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])CCNC

Computed Properties

  • Exact Mass: 258.00039g/mol
  • Monoisotopic Mass: 258.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 57.8Ų

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Additional information on 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine

Recent Advances in the Study of 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine (CAS: 2228488-55-7)

The compound 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine (CAS: 2228488-55-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromo and nitro functional groups, has shown potential in various applications, including drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of synthetic routes for 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also enhances the purity of the compound, which is critical for pharmacological studies. The study highlighted the importance of the bromo and nitro groups in facilitating further functionalization, making the compound a versatile intermediate in medicinal chemistry.

Pharmacological investigations have revealed that 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine exhibits notable activity as a modulator of certain neurotransmitter systems. Preliminary in vitro studies suggest that the compound has affinity for serotonin and dopamine receptors, indicating potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. However, further in vivo studies are required to confirm these findings and assess the compound's safety profile. Researchers have emphasized the need for comprehensive toxicological evaluations to determine its suitability for clinical development.

In addition to its neurological applications, recent research has explored the anticancer potential of 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, although the exact molecular targets remain under investigation. These findings underscore the compound's potential as a lead candidate for the development of novel anticancer agents.

Despite these promising results, challenges remain in the development of 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Researchers are currently exploring structural modifications to enhance the compound's pharmacokinetic properties while retaining its pharmacological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(4-bromo-3-nitrophenyl)ethyl(methyl)amine (CAS: 2228488-55-7) represents a promising compound with diverse potential applications in drug discovery. Recent advances in its synthesis and pharmacological characterization have laid the groundwork for further research and development. Future studies should focus on elucidating its mechanism of action, optimizing its therapeutic profile, and advancing it through the drug development pipeline. The compound's unique chemical structure and biological activity make it a valuable subject of ongoing investigation in the field of chemical biology and pharmaceutical sciences.

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